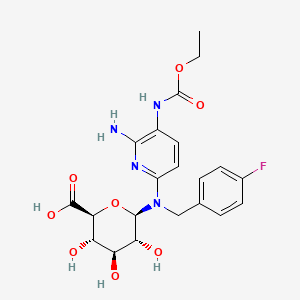

Flupirtine-N6-beta-D-Glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Flupirtine-N6-beta-D-Glucuronide is a metabolite of flupirtine, a non-opioid analgesic known for its muscle-relaxing properties.

Métodos De Preparación

The synthesis of Flupirtine-N6-beta-D-Glucuronide involves the glucuronidation of flupirtine. This process typically requires the use of glucuronosyltransferase enzymes, which facilitate the attachment of glucuronic acid to the N6 position of flupirtine. The reaction conditions often include a suitable buffer system and cofactors such as uridine diphosphate glucuronic acid. Industrial production methods may involve biocatalysis using microbial or mammalian cell cultures engineered to express the necessary enzymes .

Análisis De Reacciones Químicas

Flupirtine-N6-beta-D-Glucuronide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reducing agents like sodium borohydride can reduce the compound, potentially altering its pharmacological properties.

Substitution: Nucleophilic substitution reactions can occur, especially at the glucuronide moiety, leading to the formation of different derivatives. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts.

Aplicaciones Científicas De Investigación

Flupirtine-N6-beta-D-Glucuronide has several scientific research applications:

Chemistry: It is used as a reference compound in studies involving the metabolism of flupirtine and related compounds.

Biology: Researchers study its effects on cellular processes and its role in the detoxification pathways.

Medicine: It is investigated for its potential therapeutic effects, particularly in pain management and muscle relaxation.

Industry: The compound is used in the development of new analgesic drugs and in the study of drug metabolism

Mecanismo De Acción

The mechanism of action of Flupirtine-N6-beta-D-Glucuronide involves its interaction with various molecular targets. It upregulates Bcl-2, increases glutathione levels, activates inwardly rectifying potassium channels, and delays the loss of intermitochondrial membrane calcium retention capacity. These actions contribute to its analgesic and muscle-relaxing effects. Unlike flupirtine, it does not bind to NMDA receptors but acts through alpha-2 adrenergic mechanisms .

Comparación Con Compuestos Similares

Flupirtine-N6-beta-D-Glucuronide can be compared with other similar compounds, such as:

Flupirtine: The parent compound, known for its analgesic properties.

Retigabine: A bioisostere of flupirtine, used for the treatment of epilepsy and known for its action on potassium channels.

Actividad Biológica

Flupirtine-N6-beta-D-Glucuronide is a metabolite of flupirtine, a drug known for its analgesic properties. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

Overview of Flupirtine

Flupirtine is classified as a selective neuronal potassium channel opener and exhibits NMDA receptor antagonist properties. It has been utilized in clinical settings for the management of pain, particularly in conditions such as postoperative pain, migraines, and other acute pain states . The pharmacokinetics of flupirtine show that it is rapidly absorbed, widely distributed in the body, and has a half-life of approximately 6 to 10 hours .

Metabolism and Formation of this compound

Flupirtine undergoes extensive metabolism primarily in the liver. The metabolic pathway involves hydrolytic cleavage of the carbamate group followed by acetylation through N-acetyltransferases (NAT) and conjugation with glucuronic acid via UDP-glucuronosyltransferases (UGT), leading to the formation of various metabolites, including this compound .

Table 1: Key Metabolites of Flupirtine

| Metabolite | Pathway | Biological Activity |

|---|---|---|

| Flupirtine | Parent compound | Analgesic |

| D13223 | N-acetylation | Active analgesic |

| This compound | Glucuronidation | Potential neuroprotective |

Analgesic Effects

Research indicates that flupirtine exerts its analgesic effects through multiple mechanisms:

- Potassium Channel Opening : Flupirtine activates G-protein-coupled inwardly rectifying potassium channels (K+ channels), leading to hyperpolarization of neuronal membranes, which reduces neuronal excitability .

- NMDA Receptor Antagonism : Although high concentrations are required for NMDA receptor antagonism, this property contributes to its overall analgesic profile by inhibiting nociceptive transmission during neuronal excitation .

- Neuroprotection : Flupirtine has shown potential neuroprotective effects by increasing levels of anti-apoptotic agents like Bcl-2 and reducing oxidative stress markers in neuronal cells . This suggests a role in conditions such as neurodegenerative diseases.

Clinical Studies and Findings

Several studies have evaluated the efficacy and safety profile of flupirtine and its metabolites:

- A study assessing the pharmacokinetics of flupirtine demonstrated that approximately 8-12% of bioavailable flupirtine is eliminated as mercapturic acid derivatives, highlighting its metabolic pathways .

- Another clinical trial focused on the analgesic efficacy of flupirtine in various pain models, confirming its effectiveness in reducing pain scores significantly compared to placebo .

Case Study: Genetic Polymorphisms

A notable case study examined the influence of genetic polymorphisms on the metabolism of flupirtine. It was found that carriers of specific GSTP1 alleles exhibited altered bioavailability and analgesic response to flupirtine, suggesting that genetic factors may play a role in individual responses to treatment .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[6-amino-5-(ethoxycarbonylamino)pyridin-2-yl]-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN4O8/c1-2-33-21(32)24-12-7-8-13(25-18(12)23)26(9-10-3-5-11(22)6-4-10)19-16(29)14(27)15(28)17(34-19)20(30)31/h3-8,14-17,19,27-29H,2,9H2,1H3,(H2,23,25)(H,24,32)(H,30,31)/t14-,15-,16+,17-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIFNWVVUMTVKA-YUAHOQAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(N=C(C=C1)N(CC2=CC=C(C=C2)F)C3C(C(C(C(O3)C(=O)O)O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)NC1=C(N=C(C=C1)N(CC2=CC=C(C=C2)F)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.